Cas no 882408-91-5 (3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid)

3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid
- 882408-91-5
- 3-(1H-benzo[d]imidazol-2-yl)-4-(phenylamino)butanoic acid
- 4-anilino-3-(1H-benzimidazol-2-yl)butanoic acid
- VU0641842-1
- SR-01000922237
- AKOS016025970
- 3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid
- F5321-0002
- SR-01000922237-1
- 1H-Benzimidazole-2-propanoic acid, β-[(phenylamino)methyl]-
-
- インチ: 1S/C17H17N3O2/c21-16(22)10-12(11-18-13-6-2-1-3-7-13)17-19-14-8-4-5-9-15(14)20-17/h1-9,12,18H,10-11H2,(H,19,20)(H,21,22)
- InChIKey: WQIGPJZUCNMVKP-UHFFFAOYSA-N
- SMILES: C1(C(CNC2=CC=CC=C2)CC(O)=O)NC2=CC=CC=C2N=1
計算された属性
- 精确分子量: 295.132076794g/mol
- 同位素质量: 295.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 371
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 78Ų
じっけんとくせい
- 密度みつど: 1.341±0.06 g/cm3(Predicted)
- ゆうかいてん: >170 °C (decomp)
- Boiling Point: 637.2±50.0 °C(Predicted)
- 酸度系数(pKa): 11.73±0.10(Predicted)
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5321-0002-5μmol |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5321-0002-2mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5321-0002-10mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 90%+ | 10mg |
$79.0 | 2023-05-21 | |
Life Chemicals | F5321-0002-3mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5321-0002-5mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5321-0002-2μmol |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5321-0002-4mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5321-0002-10μmol |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 90%+ | 10μl |
$69.0 | 2023-05-21 | |
Life Chemicals | F5321-0002-1mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 1mg |
$54.0 | 2023-09-10 |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acidに関する追加情報
Professional Introduction to 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic Acid (CAS No. 882408-91-5)
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. With a CAS number of 882408-91-5, this molecule represents a promising candidate for further investigation in drug discovery and development. The compound's structure combines a benzodiazole moiety with a phenylamino side chain, which suggests potential interactions with various biological targets, making it an intriguing subject for medicinal chemistry studies.
The benzodiazole ring is a well-known scaffold in medicinal chemistry, often associated with anxiolytic, sedative, and muscle relaxant properties. Its presence in 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid suggests that the compound may exhibit similar effects, although this would depend on the specific modifications and functional groups present. The phenylamino group further enhances the compound's complexity, offering opportunities for selective binding to biological receptors. This dual functionality makes the molecule a versatile tool for exploring new therapeutic avenues.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with high precision. Studies have indicated that the benzodiazole moiety can interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. The addition of the phenylamino side chain may further modulate these interactions, potentially leading to more selective and potent pharmacological effects. This has opened up new possibilities for developing novel anxiolytics with improved efficacy and reduced side effects.
In addition to its potential anxiolytic properties, 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid may also exhibit other biological activities. For instance, the phenylamino group could participate in hydrogen bonding or hydrophobic interactions with target proteins, influencing their conformation and function. This has implications for developing drugs that interact with enzymes or receptors involved in various metabolic pathways. Preliminary studies have suggested that this compound could have applications in treating neurological disorders, such as epilepsy or chronic pain syndromes.
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzodiazole ring necessitates precise control over reaction conditions to avoid unwanted byproducts. Similarly, the incorporation of the phenylamino group requires careful selection of reagents and catalysts to achieve the desired substitution pattern. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability, which is crucial for both academic research and industrial applications.
One of the most exciting aspects of 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid is its potential as a lead compound for drug development. By modifying its structure or exploring analogs, researchers can fine-tune its pharmacological properties to target specific diseases or conditions more effectively. The combination of computational modeling and experimental validation provides a powerful framework for discovering new therapeutic agents. This approach has already led to the identification of several promising candidates that are now undergoing further preclinical testing.
The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been particularly useful in predicting how 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid might interact with biological targets such as enzymes or receptors. These simulations can provide insights into binding modes, affinity scores, and potential side effects before any experimental testing is conducted. This saves valuable time and resources by allowing researchers to prioritize the most promising compounds for further investigation.
Furthermore, the use of high-throughput screening (HTS) techniques has enabled researchers to rapidly test large libraries of compounds for their biological activity. While 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid may not be part of current HTS libraries due to its novelty, its structural features make it a strong candidate for future screening campaigns. By integrating HTS data with computational predictions, researchers can accelerate the drug discovery process significantly.
The potential applications of 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid extend beyond traditional pharmaceuticals. Its unique structure suggests that it could also be used as an intermediate in synthesizing other bioactive molecules or as a tool compound for studying enzyme mechanisms. The versatility of this compound makes it an attractive candidate for interdisciplinary research projects that combine organic chemistry, pharmacology, and bioinformatics.
In conclusion, 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid (CAS No. 882408-91-5) is a fascinating molecule with significant potential in pharmaceutical research. Its combination of a benzodiazole moiety and a phenylamino side chain offers opportunities for developing novel therapeutic agents with improved efficacy and selectivity. Advances in computational chemistry and synthetic methodologies have made it possible to explore its pharmacological properties more effectively than ever before. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.
882408-91-5 (3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid) Related Products
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)




